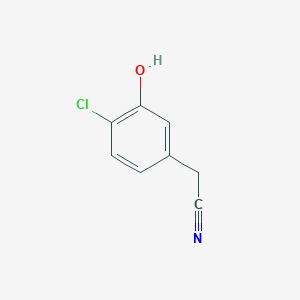

(4-Chloro-3-hydroxyphenyl)acetonitrile

Beschreibung

BenchChem offers high-quality (4-Chloro-3-hydroxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-hydroxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6ClNO |

|---|---|

Molekulargewicht |

167.59 g/mol |

IUPAC-Name |

2-(4-chloro-3-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H6ClNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |

InChI-Schlüssel |

AUSPPXLBZOTTKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CC#N)O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(4-Chloro-3-hydroxyphenyl)acetonitrile CAS 936727-34-3 chemical properties

The following technical guide provides an in-depth analysis of (4-Chloro-3-hydroxyphenyl)acetonitrile (CAS 936727-34-3), a specialized intermediate in medicinal chemistry.

Strategic Utility in Drug Discovery & Development[1][2]

Executive Summary (4-Chloro-3-hydroxyphenyl)acetonitrile (CAS 936727-34-3) is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group and a cyanomethyl side chain.[1] Its structural motif—a 1,3,4-trisubstituted benzene ring—serves as a critical pharmacophore in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators and kinase inhibitors .[1] The compound’s utility lies in its orthogonal reactivity: the phenol allows for ether-linked scaffold extension, while the nitrile provides a versatile handle for cyclization (e.g., to thiazoles, oxazoles) or hydrolysis to carboxylic acids.[1]

Chemical Identity & Physicochemical Properties

This compound is a member of the phenylacetonitrile class, distinguished by the electron-withdrawing chlorine atom ortho to the electron-donating hydroxyl group.[1] This substitution pattern significantly influences the acidity of the phenol and the lipophilicity of the molecule.[1]

| Property | Data | Note/Context |

| CAS Number | 936727-34-3 | Unique Identifier |

| IUPAC Name | 2-(4-Chloro-3-hydroxyphenyl)acetonitrile | |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | |

| Appearance | Off-white to beige solid | Predicted based on phenolic oxidation |

| Melting Point | 65–85 °C (Predicted) | Analogous to 4-hydroxyphenylacetonitrile (58°C); Cl substitution typically elevates MP.[2][1] |

| Boiling Point | ~330 °C (Predicted) | High BP due to H-bonding capability.[1] |

| pKa (Phenol) | ~8.5–9.0 | More acidic than phenol (pKa 10) due to ortho-Cl inductive effect.[1] |

| LogP | ~1.8–2.1 | Moderate lipophilicity; suitable for drug-like scaffolds.[1] |

| Solubility | DMSO, DMF, MeOH, EtOAc | Sparingly soluble in water; soluble in basic aqueous media (phenolate formation).[1] |

Synthetic Pathways & Manufacturing Logic

The synthesis of CAS 936727-34-3 typically avoids direct chlorination of 3-hydroxyphenylacetonitrile due to regioselectivity issues.[1] Instead, a "Protection-Deprotection" strategy using a methoxy precursor is the industry standard for high-purity isolation.[1]

Primary Route: The Methoxy-Nitrile Deprotection Strategy

This route ensures the correct position of the chlorine atom and avoids polymerization of the sensitive phenol during the cyanation step.[1]

-

Starting Material: 4-Chloro-3-methoxytoluene.[1]

-

Step 1: Radical Bromination

-

Step 2: Nucleophilic Cyanation

-

Step 3: Demethylation (The Key Step)

Alternative Route: From 2-Chlorophenol [1]

-

Sequence: Formylation (Reimer-Tiemann) → Reduction → Chlorination → Cyanation.[1]

-

Drawback: Poor regioselectivity during formylation often yields a mixture of isomers (ortho/para) that are difficult to separate.[1]

Reactivity Profile & Derivatization

The molecule possesses three distinct reactive centers, allowing for " divergent synthesis" in drug discovery.[1]

Figure 1: Functional group reactivity map for (4-Chloro-3-hydroxyphenyl)acetonitrile.[1] The phenol group is the primary site for scaffold extension, while the nitrile serves as a precursor for heterocycles or carboxylic acids.[1]

Applications in Drug Development

A. CFTR Modulator Synthesis

Research indicates that phenylacetonitrile derivatives are key intermediates in the synthesis of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) correctors and potentiators.[1] The "3-hydroxy-4-chloro" motif mimics the steric and electronic properties of specific amino acid residues in the binding pocket of ABC transporters.[1]

-

Mechanism:[1] The phenol is often alkylated with bulky heterocyclic groups (e.g., quinolines, pyridines) to improve potency and metabolic stability.[1]

B. Kinase Inhibitor Scaffolds

The 3-hydroxy group provides a hydrogen bond donor/acceptor site crucial for binding in the ATP-binding pocket of kinases.[1] The 4-chloro substituent fills hydrophobic pockets (e.g., the "gatekeeper" region), enhancing selectivity against off-target kinases.[1]

C. Bioisostere for Tyrosine Derivatives

The compound acts as a constrained, lipophilic bioisostere of tyrosine.[1] The nitrile group can be hydrolyzed to the corresponding acetic acid, creating a (4-chloro-3-hydroxyphenyl)acetic acid moiety, which is a known pharmacophore in NSAIDs and metabolic disease targets.[1]

Handling & Safety Protocols

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).[1] Nitriles can liberate cyanide ions metabolically.[1]

-

Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).[1] Phenols are corrosive/irritating.[1]

-

Sensitization: Potential skin sensitizer.[1]

Storage & Stability:

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Phenols are prone to oxidation (browning) upon air exposure.[1]

-

Temperature: 2–8°C (Refrigerated) recommended for long-term stability.[1]

-

Incompatibility: Strong oxidizing agents, strong bases (forms phenolate salts), and reducing agents.[1]

Experimental Handling:

-

pH Sensitivity: When extracting, maintain acidic pH to keep the phenol protonated (organic soluble).[1] If the pH is raised >10, the compound will partition into the aqueous phase as the phenolate ion.[1]

References

-

Preparation of Hydroxyphenylacetonitriles. US Patent 3,983,160.[1] Describes the general synthesis of hydroxyphenylacetonitriles from hydroxybenzyl alcohols and cyanides, and the protection-deprotection strategy.

-

Heterocyclic Modulators of ATP-Binding Cassette Transporters. Russian Patent RU2463303C2.[1] Explicitly lists (4-chloro-3-hydroxyphenyl)acetonitrile as a chemical compound used in the synthesis of CFTR modulators.[1][4][1]

-

Synthesis of 3-chloro-4-methoxyphenylacetonitrile. PrepChem. Provides the detailed experimental protocol for the closely related regioisomer, applicable to the synthesis of the target compound.

-

4-Chlorophenylacetonitrile Properties. Wikipedia.[1][6] Provides baseline physicochemical data for the non-hydroxylated analog.[1][6]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 936727-05-8 | CAS DataBase [m.chemicalbook.com]

- 3. RU2463303C2 - ÐеÑеÑоÑиклиÑеÑкие модÑлÑÑоÑÑ ÑÑанÑпоÑÑеÑов аÑÑ-ÑвÑзÑваÑÑей каÑÑеÑÑ - Google Patents [patents.google.com]

- 4. RU2463303C2 - ÐеÑеÑоÑиклиÑеÑкие модÑлÑÑоÑÑ ÑÑанÑпоÑÑеÑов аÑÑ-ÑвÑзÑваÑÑей каÑÑеÑÑ - Google Patents [patents.google.com]

- 5. (4-CHLORO-3-METHOXYPHENYL)ACETONITRILE | 13726-21-1 [amp.chemicalbook.com]

- 6. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

Characterizing the Solubility of (4-Chloro-3-hydroxyphenyl)acetonitrile: A Practical Guide for Pharmaceutical and Chemical Development

An In-Depth Technical Guide

Abstract

(4-Chloro-3-hydroxyphenyl)acetonitrile is a substituted aromatic nitrile with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and designing effective drug delivery systems. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to theoretically predict and experimentally determine the solubility of this compound. We will explore the underlying principles of solubility, detail validated experimental methodologies, and offer insights into interpreting the resulting data for practical application.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the success of numerous processes in chemical and pharmaceutical development. For a key intermediate like (4-Chloro-3-hydroxyphenyl)acetonitrile, an accurate solubility profile informs:

-

Reaction Chemistry: Selection of an appropriate solvent to ensure all reactants remain in the same phase, thereby maximizing reaction rates and yields.

-

Process Development & Purification: Design of efficient crystallization and extraction procedures for isolating the compound with high purity.

-

Formulation Science: For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability and dictates the choice of excipients and delivery vehicles.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of (4-Chloro-3-hydroxyphenyl)acetonitrile dictates its interactions with various solvents. Key structural features include:

-

Aromatic Ring: The chlorophenyl group is largely non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols, water).

-

Nitrile Group (-C≡N): A polar, aprotic group with a significant dipole moment. It acts as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Chloro Group (-Cl): An electronegative group that adds to the molecule's overall polarity.

This combination of polar and non-polar functionalities suggests that the compound will exhibit a nuanced solubility profile, likely being sparingly soluble in very non-polar solvents like hexanes and highly soluble in polar aprotic solvents like DMSO or polar protic solvents like ethanol.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, theoretical models can provide valuable predictions and guide solvent selection. The Hansen Solubility Parameters (HSP) model is a powerful tool based on the principle that "like dissolves like".[1][2] It deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[3]

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space".[1] The closer the coordinates of the solute [(4-Chloro-3-hydroxyphenyl)acetonitrile] are to a solvent, the more likely it is to dissolve. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution. While the specific HSP values for (4-Chloro-3-hydroxyphenyl)acetonitrile are not published, they can be estimated using software packages that rely on group contribution methods. This predictive approach is invaluable for pre-screening a large number of solvents to identify the most promising candidates for experimental testing.

Caption: High-level workflow for solubility characterization.

Experimental Determination of Solubility

A multi-tiered approach, starting with simple qualitative tests and progressing to precise quantitative measurements, provides a complete picture of the compound's solubility.

Protocol 1: Qualitative Solubility Classification

This initial screening quickly categorizes the compound's solubility based on its acidic/basic character and overall polarity, providing clues about its functional groups.[4][5]

Materials:

-

(4-Chloro-3-hydroxyphenyl)acetonitrile

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, Acetone, Dichloromethane (DCM), Hexane.

Procedure:

-

Preparation: Add approximately 20 mg of (4-Chloro-3-hydroxyphenyl)acetonitrile to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the first test solvent (e.g., Water) to the test tube.

-

Mixing: Vortex the mixture vigorously for 60 seconds.

-

Observation: Visually inspect the tube for the presence of undissolved solid. A completely clear solution indicates solubility.

-

Recording: Record the compound as "Soluble," "Partially Soluble," or "Insoluble."

-

Repeat: Repeat steps 1-5 for each solvent.

Interpretation:

-

Solubility in 5% NaOH: The phenolic hydroxyl group is acidic and will be deprotonated by a strong base like NaOH to form a water-soluble sodium salt. Therefore, solubility is expected.

-

Insolubility in 5% NaHCO₃: Phenols are generally weak acids and are not acidic enough to be deprotonated by a weak base like sodium bicarbonate. Insolubility is expected.

-

Insolubility in 5% HCl: The compound lacks a basic functional group (like an amine), so it will not react with acid. Insolubility is expected.

-

Solubility in Organic Solvents: Solubility will depend on the solvent's polarity, as predicted by the "like dissolves like" principle.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

-

(4-Chloro-3-hydroxyphenyl)acetonitrile (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Caption: Experimental workflow for quantitative solubility.

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of solid (4-Chloro-3-hydroxyphenyl)acetonitrile to each selected solvent (e.g., add ~100 mg to 5 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 48 to 72 hours is typically recommended, but should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes in a temperature-controlled bath.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.[6]

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the HPLC calibration curve.

-

Protocol 3: Analytical Quantification by HPLC

HPLC with UV detection is an ideal method for accurately quantifying the concentration of the dissolved aromatic compound.[6][7]

Instrumentation and Conditions (Example Method):

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a good peak shape and a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: UV-Vis Diode Array Detector (DAD)

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance (λ_max), likely around 280 nm due to the substituted benzene ring. A full UV scan of a stock solution should be performed to determine the optimal wavelength.

Procedure:

-

Preparation of Standards: Prepare a stock solution of (4-Chloro-3-hydroxyphenyl)acetonitrile of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 1, 5, 10, 25, 50 µg/mL).[6]

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a coefficient of determination (R²) ≥ 0.999.

-

Sample Analysis: Inject the prepared (diluted) samples from the shake-flask experiment.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear, concise table.

Table 1: Hypothetical Solubility Data for (4-Chloro-3-hydroxyphenyl)acetonitrile at 25°C

| Solvent | Solvent Polarity Index¹ | Solubility (mg/mL) | Solubility ( g/100g Solvent) | Classification |

| Heptane | 0.1 | < 0.1 | < 0.015 | Very Sparingly Soluble |

| Toluene | 2.4 | 5.8 | 0.67 | Sparingly Soluble |

| Dichloromethane | 3.1 | 45.2 | 3.41 | Soluble |

| Ethyl Acetate | 4.4 | 155.7 | 17.3 | Freely Soluble |

| Acetone | 5.1 | 380.1 | 48.2 | Freely Soluble |

| Acetonitrile | 5.8 | 412.5 | 52.5 | Very Soluble |

| 2-Propanol | 4.0 | 450.8 | 57.4 | Very Soluble |

| Ethanol | 4.3 | 510.3 | 64.7 | Very Soluble |

| Methanol | 5.1 | 595.6 | 75.5 | Very Soluble |

¹ Snyder Polarity Index is used here for illustrative purposes.

The results should be interpreted by correlating the experimental data with the compound's structure and theoretical predictions. For instance, high solubility in alcohols (Methanol, Ethanol) is consistent with the hydrogen bonding capability of the hydroxyl group. High solubility in polar aprotic solvents like Acetone and Acetonitrile is driven by strong dipole-dipole interactions with the nitrile and hydroxyl groups.[8] The limited solubility in non-polar Toluene and Heptane reflects the dominance of the polar functional groups over the non-polar aromatic ring.

Conclusion

A systematic approach combining theoretical prediction with robust experimental validation is essential for fully characterizing the solubility of (4-Chloro-3-hydroxyphenyl)acetonitrile. The Hansen Solubility Parameters offer a valuable framework for initial solvent screening, while the isothermal shake-flask method coupled with HPLC analysis provides precise, reliable quantitative data. The methodologies and insights presented in this guide equip researchers and developers with the tools necessary to generate and leverage critical solubility data for the successful advancement of chemical and pharmaceutical projects.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]

-

Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan University. [Link]

-

SCM. (2010, May 9). COSMO-RS Tutorial 3: solubilities, log P, VLE, and more thermodynamic properties of fluids. YouTube. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

-

Unknown Author. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

SCM. (2010, March 7). COSMO-RS Tutorial 1: create COSMO results files for fluid thermodynamics predictions. YouTube. [Link]

-

SCM. (n.d.). SCM: COSMO-RS GUI Tutorial. EHU. [Link]

-

Hamad, E. Z. (2015, March 26). Predicting solubilities in polymer systems using COSMO-RS. ResearchGate. [Link]

-

SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-hydroxybenzonitrile. PubChem. [Link]

-

Organic Syntheses. (n.d.). chloroacetonitrile. [Link]

- Google Patents. (n.d.). CN110568085B - Method for determining acetonitrile content in sample.

-

U.S. Environmental Protection Agency. (n.d.). EVALUATION OF A SAMPLING METHOD FOR ACETONITRILE EMISSIONS FROM STATIONARY SOURCES. [Link]

-

Grokipedia. (n.d.). 4-Hydroxyphenylacetonitrile. [Link]

-

American Laboratory. (2010, March 1). Ensuring the Purity of Acetonitrile During Quality Control Testing. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

-

ResearchGate. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

-

Chemsrc. (2025, August 20). 4-Hydroxyphenylacetonitrile. [Link]

-

Yufeng. (2024, October 15). Acetonitrile. [Link]

-

ResearchGate. (2012, August 14). Patent No.: US 8,242,285 B2. [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. [Link]

-

Vapourtec. (n.d.). Solvent Miscibility Chart. [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. Acetonitrile [yufenggp.com]

Strategic Utilization of Substituted Phenylacetonitriles in Drug Discovery

Synthesis, Bioisosterism, and Metabolic Profiling

Introduction: The Nitrile Advantage

In the landscape of medicinal chemistry, the substituted phenylacetonitrile scaffold (

For the drug developer, this scaffold presents a dual opportunity:

-

Synthetic Handle: The acidity of the benzylic proton (

~21.9 in DMSO) allows for facile -

Pharmacological Warhead: The linear geometry of the cyano group allows for deep penetration into narrow enzymatic clefts (e.g., HIV reverse transcriptase, Calcium channels).[1]

Synthetic Architecture: Construction of the Core

The construction of quaternary or tertiary centers at the benzylic position is the primary synthetic challenge.[1] We distinguish between two dominant methodologies: Classical Nucleophilic Substitution (kinetic control) and Transition-Metal Catalyzed Arylation (thermodynamic/catalytic control).[1]

The Divergent Pathways

The choice of method depends heavily on the electrophile's nature. Alkyl halides favor classical deprotonation, while aryl halides require palladium catalysis.[1]

Figure 1: Divergent synthetic strategies for functionalizing phenylacetonitrile. Path A follows classical SN2, while Path B utilizes Pd-catalyzed cross-coupling.

Mechanistic Causality in Reagent Choice[1]

-

Base Selection: Sodium Hydride (NaH) is often preferred for simple alkylations because the byproduct is

gas, driving the equilibrium.[1] However, for mono-alkylation of active substrates, Lithium Hexamethyldisilazide (LiHMDS) at -78°C provides kinetic control to prevent over-alkylation (dialkylation).[1] -

Catalyst Ligands: In Pd-catalyzed

-arylation, sterically bulky, electron-rich phosphine ligands (e.g.,

Medicinal Chemistry: SAR and Bioisosterism

The nitrile group is not merely a spacer; it actively drives potency.[1] A classic case study is Verapamil , a phenylalkylamine calcium channel blocker.[1]

Case Study: Verapamil Analogues

In Verapamil, the nitrile group is located on a quaternary carbon.[1] SAR studies indicate that replacing the nitrile with a hydrogen or a hydroxyl group significantly reduces binding affinity to the L-type calcium channel.[1] The nitrile nitrogen acts as a specific H-bond acceptor for a serine residue within the channel pore.[1]

Physicochemical Impact

Replacing a carbonyl or carboxylate with a nitrile drastically alters the molecular profile.[1]

Table 1: Comparative Properties of Bioisosteres

| Property | Phenylacetic Acid ( | Phenylacetamide ( | Phenylacetonitrile ( | Impact on Drug Design |

| H-Bond Donor | Yes | Yes | No | Improves membrane permeability (CNS penetration).[1] |

| LogP | ~1.4 (pH dep.)[1] | ~0.8 | ~1.6 | Increases lipophilicity without adding bulk.[1] |

| Metabolic Stability | Low (Glucuronidation) | Medium (Hydrolysis) | High | Resists rapid Phase II conjugation.[1] |

| Dipole Moment | Variable | ~3.7 D | ~3.9 D | Strong directional electrostatic interactions.[1] |

Metabolic Liability & Toxicology

A critical safety consideration for this scaffold is the potential for cyanide release.[1][2] However, this risk is structural-dependent.[1]

The Cyanide Mechanism

Toxicity arises primarily when the

- -Hydroxylation: CYP450 inserts an oxygen at the benzylic position.[1]

-

Cyanohydrin Collapse: The resulting cyanohydrin is unstable and spontaneously decomposes.[1]

-

Cyanide Release: This releases an aldehyde/ketone and toxic cyanide (

).[1]

Mitigation Strategy: Substitution at the

Figure 2: Metabolic activation pathways.[1] Unsubstituted

Experimental Protocols

Protocol A: -Alkylation (Standard)

Target: Synthesis of

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Deprotonation: Add NaH (60% dispersion in oil, 1.1 equiv) to dry THF (0.5 M concentration relative to substrate).[1] Cool to 0°C.[1]

-

Substrate Addition: Add phenylacetonitrile (1.0 equiv) dropwise.[1] Observation: Evolution of

gas.[1] Stir for 30 min until gas evolution ceases and the solution turns yellow/orange (formation of the anion). -

Alkylation: Add Methyl Iodide (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The starting material spot (

~0.[1]4) should disappear.[1] -

Quench: Carefully add saturated

solution.[1] -

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

Protocol B: Pd-Catalyzed -Arylation (Buchwald-Hartwig)

Target: Coupling phenylacetonitrile with bromobenzene.

-

Reagents: Charge a vial with

(1 mol%) and ligand DPPF or BINAP (1.5 mol%). -

Base: Add NaOtBu (Sodium tert-butoxide, 1.2 equiv). Note: Stronger bases like LiHMDS can be used if NaOtBu is insufficient.

-

Substrates: Add phenylacetonitrile (1.0 equiv) and bromobenzene (1.0 equiv) in Toluene (anhydrous).

-

Conditions: Heat to 80-100°C under Argon for 12 hours.

-

Validation:

NMR is critical here.[1] Look for the shift of the benzylic proton from a singlet (~3.8 ppm) to a methine proton (~5.1 ppm) or disappearance if forming a quaternary center.[1]

References

-

Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1][3] Journal of Medicinal Chemistry.[1] Link

-

Culkin, D. A., & Hartwig, J. F. (2003).[1][4] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[1][4][5][6] Accounts of Chemical Research.[1][4][5] Link[1]

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1][4][5] Link[1]

-

Obach, R. S., et al. (2008).[1] The prediction of human pharmacokinetic parameters from preclinical and in vitro data.[1] Journal of Pharmacology and Experimental Therapeutics.[1] Link

-

Diehl, K. H., et al. (2001).[1] A good practice guide to the administration of substances and removal of blood, including routes and volumes.[1] Journal of Applied Toxicology.[1] Link

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenylacetonitrile|For Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

protocol for cyanidation of 4-chloro-3-hydroxybenzyl halides

Application Note: Protocol for Cyanidation of 4-Chloro-3-Hydroxybenzyl Halides

Executive Summary

This application note details the optimized protocol for the synthesis of (4-chloro-3-hydroxyphenyl)acetonitrile (also known as 4-chloro-3-hydroxybenzyl cyanide) via nucleophilic substitution of 4-chloro-3-hydroxybenzyl chloride (or bromide).

This intermediate is a critical scaffold in the development of isoquinoline-based kinase inhibitors and receptor antagonists. The presence of the phenolic hydroxyl group at the 3-position introduces specific solubility and reactivity challenges—specifically the risk of O-alkylation and the necessity of managing phenoxide formation during the reaction.

This guide presents two validated methodologies:

-

Method A (Recommended): Phase Transfer Catalysis (PTC) – Prioritizes safety and ease of workup.

-

Method B (High-Throughput): DMSO-Mediated Substitution – Prioritizes reaction speed and yield for smaller scales.

Safety Directive: Cyanide Handling (CRITICAL)

WARNING: This protocol involves Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1][2] Ingestion or inhalation of dust is fatal. Contact with acid generates Hydrogen Cyanide (HCN) gas, which causes rapid respiratory failure and death.[3]

Mandatory Safety Architecture:

-

Engineering Controls: All weighing and reactions must occur within a certified fume hood with a face velocity >100 fpm.

-

pH Control: Reaction mixtures must be kept alkaline (pH > 10.5) until the cyanide is fully quenched.

-

HCN Monitoring: Personal and area HCN monitors must be active (Alarm setpoint: 4.7 ppm).

-

Antidote: A Cyanokit (Hydroxocobalamin) must be physically present in the lab.

-

Decontamination: All glassware and spills must be treated with 10% aqueous Sodium Hypochlorite (Bleach) for 24 hours before washing.

Reaction Mechanism & Chemical Logic

The conversion of 4-chloro-3-hydroxybenzyl chloride (1) to the nitrile (3) proceeds via an

The Phenolic Challenge: Unlike simple benzyl halides, the substrate contains an acidic phenol (pKa ~10). Upon exposure to basic cyanide salts, the phenol deprotonates to form the phenoxide intermediate (2) .

-

Impact 1 (Solubility): The substrate becomes water-soluble, necessitating specific workup conditions (acidification) to recover the product.[4]

-

Impact 2 (Reactivity): The phenoxide is strongly electron-donating. Through resonance, it increases electron density at the benzylic carbon, slightly reducing its electrophilicity compared to the non-ionized form. However, the reaction remains kinetically favorable.

DOT Diagram 1: Reaction Pathway & Intermediates

Caption: Pathway showing rapid initial deprotonation followed by the rate-determining nucleophilic attack.

Method A: Phase Transfer Catalysis (Recommended)

This method uses a biphasic system (Organic/Aqueous) with a quaternary ammonium salt. It minimizes the handling of solid cyanide and suppresses side reactions.

Reagents:

-

Substrate: 4-Chloro-3-hydroxybenzyl chloride (1.0 equiv)

-

Reagent: Sodium Cyanide (1.5 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene / Water (1:1 v/v)

Protocol Steps:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve NaCN (1.5 eq) in water (3 mL per mmol substrate).

-

Note: Ensure NaCN is fully dissolved to create a distinct aqueous phase.

-

-

Substrate Addition: In a separate beaker, dissolve 4-chloro-3-hydroxybenzyl chloride (1.0 eq) and TBAB (0.05 eq) in Toluene (3 mL per mmol).

-

Initiation: Add the organic phase to the aqueous cyanide solution. The mixture will be biphasic.

-

Reaction: Heat the mixture to 60°C with vigorous stirring (1000 RPM). High shear is essential to maximize interfacial surface area.

-

Time: 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

-

-

Quenching (Critical): Cool to room temperature. Slowly add 10% NaOH to ensure all phenols are in the aqueous phase as phenoxides. Separate layers.

-

Logic: The product (phenol) and unreacted cyanide stay in the aqueous layer. Impurities (dimers, non-phenolic byproducts) stay in Toluene. Discard the Toluene layer (treat as cyanide waste).

-

-

Isolation:

-

Wash the aqueous layer once with fresh Toluene.

-

Acidify the aqueous layer carefully with 2M HCl to pH 4.0 inside a fume hood. Caution: HCN evolution possible if excess cyanide remains. Ensure good ventilation.

-

The product will precipitate or oil out. Extract with Ethyl Acetate (3x).[5]

-

-

Drying: Dry combined organics over

, filter, and concentrate.

Method B: DMSO-Mediated Substitution (High Speed)

Best for small-scale (<5g) synthesis where speed is prioritized over ease of workup.

Reagents:

-

Substrate: 4-Chloro-3-hydroxybenzyl chloride (1.0 equiv)

-

Reagent: Sodium Cyanide (1.2 equiv)

-

Solvent: DMSO (anhydrous)

Protocol Steps:

-

Dissolution: Dissolve NaCN (1.2 eq) in DMSO (5 mL per mmol) at 40°C. Note that NaCN dissolves slowly; a suspension is acceptable if finely powdered.

-

Addition: Add the substrate slowly over 20 minutes to the stirring cyanide mixture.

-

Exotherm Warning: The reaction is exothermic. Maintain temp < 50°C.

-

-

Reaction: Stir at 45–50°C for 2 hours.

-

Why this temp? Higher temperatures (>80°C) in DMSO promote O-alkylation or polymerization of the phenol.

-

-

Workup:

-

Pour the reaction mixture into a large excess of Ice Water (10x volume).

-

Acidify to pH 4 with 1M HCl.

-

Extract with Ethyl Acetate (3x).[5]

-

Wash organic layer with Water (2x) and Brine (1x) to remove DMSO.

-

Data Summary & Quality Control

Table 1: Comparison of Methodologies

| Feature | Method A (PTC) | Method B (DMSO) |

| Yield | 85–92% | 75–85% |

| Reaction Time | 4–6 Hours | 1–2 Hours |

| Purity (Crude) | High (>95%) | Moderate (requires wash) |

| Safety Profile | High (Cyanide trapped in aqueous) | Moderate (Reactive solvent) |

| Scalability | Excellent (>1 kg) | Poor (Exotherm/DMSO removal) |

Analytical Specifications (Expected):

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (400 MHz, DMSO-d6):

10.2 (s, 1H, -OH), 7.3 (d, 1H, Ar-H), 6.9 (s, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 4.0 (s, 2H, -

IR: Distinct nitrile stretch at ~2250

.[5]

Workflow Visualization

DOT Diagram 2: Workup & Isolation Logic (Method A)

Caption: Workup logic leveraging the pH-dependent solubility of the phenolic product to remove non-polar impurities.

References

-

Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[1][6][7] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[1] The Journal of Organic Chemistry, 25(6), 877–879. Link

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

-

Organic Syntheses. (1922). Benzyl Cyanide.[6][8][9] Org.[6][7][8][10][11] Synth. 2, 9. Link

-

LSU Health Sciences Center. (2018). SOP for the safe use of cyanide compounds. Link

-

PubChem. (n.d.). 4-Chlorophenylacetonitrile Compound Summary. Link

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. tutorchase.com [tutorchase.com]

- 3. lsuhsc.edu [lsuhsc.edu]

- 4. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 10. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

reduction of (4-Chloro-3-hydroxyphenyl)acetonitrile to phenethylamine derivatives

Application Note: Chemoselective Reduction of (4-Chloro-3-hydroxyphenyl)acetonitrile to 4-Chloro-3-hydroxyphenethylamine

Executive Summary

This application note details the chemoselective reduction of (4-Chloro-3-hydroxyphenyl)acetonitrile (Compound 1 ) to 4-chloro-3-hydroxyphenethylamine (Compound 2 ). This transformation is critical in the synthesis of GABA-B receptor agonists and substituted phenethylamine analogs.

The Core Challenge: The substrate contains three reactive functionalities: a nitrile (target), a phenol (acidic proton), and an aryl chloride (labile to hydrogenolysis). Standard catalytic hydrogenation (Pd/C, H₂) often results in hydrodehalogenation (loss of Cl), while strong hydride donors (LiAlH₄) can be pyrophoric and lack selectivity.

The Solution: This guide prioritizes Borane-Dimethyl Sulfide (BMS) complex reduction. This method utilizes the electrophilic nature of borane to selectively reduce the nitrile while preserving the aryl chloride, offering the highest chemoselectivity and yield profile.

Strategic Analysis of Synthetic Routes

The following decision matrix evaluates common reduction methodologies for halogenated phenol-nitriles.

| Method | Reagent | Risk Profile | Suitability |

| Route A (Recommended) | Borane-DMS (BMS) | Low. Preserves Ar-Cl bond; tolerates free phenol (with excess reagent). | High. Best for chemoselectivity and purity. |

| Route B (Scalable) | Raney Nickel / H₂ | Medium. Risk of dehalogenation if over-reduced or temp is too high. | Medium. Good for bulk, but requires strict optimization. |

| Route C (Avoid) | Pd/C / H₂ | High. Major risk of Ar-Cl cleavage (hydrodehalogenation). | Low. Not recommended for chlorinated aromatics. |

| Route D (Avoid) | LiAlH₄ | High. Pyrophoric; difficult workup with phenols (aluminum salts). | Low. Poor atom economy and safety profile. |

Detailed Protocol: Borane-Dimethyl Sulfide Reduction

This protocol utilizes the electrophilic reducing agent

Reaction Mechanism & Stoichiometry

-

Phenol Consumption: The first equivalent of

reacts with the hydroxyl group to form a borate ester and -

Nitrile Reduction: Subsequent equivalents reduce the nitrile to the amine-borane complex.

-

Stoichiometry: Requires

equivalents of BMS (1.0 for phenol, 1.33 for nitrile, + slight excess).

Figure 1: Stepwise reduction pathway accounting for phenol deprotonation.

Materials & Equipment

-

Reagents: (4-Chloro-3-hydroxyphenyl)acetonitrile (10 mmol), Borane-Dimethyl Sulfide (2.0 M in THF), Anhydrous THF, Methanol, Conc. HCl.

-

Equipment: 3-neck RBF, reflux condenser, nitrogen line, addition funnel, temperature probe.

Step-by-Step Procedure

-

Setup (Inert Atmosphere):

-

Flame-dry a 100 mL 3-neck round-bottom flask. Flush with Nitrogen (

). -

Add (4-Chloro-3-hydroxyphenyl)acetonitrile (1.68 g, 10.0 mmol) and Anhydrous THF (20 mL).

-

Cool the solution to 0°C using an ice bath.

-

-

Reagent Addition (Exothermic):

-

Critical Step: Slowly add Borane-Dimethyl Sulfide (BMS) (15 mL of 2.0 M solution, 30.0 mmol) dropwise via syringe or addition funnel.

-

Observation: Gas evolution (

) will occur immediately as the phenol reacts. Control addition rate to manage foaming.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat to reflux (66°C) for 3–5 hours.

-

Monitoring: Check completion by TLC (System: DCM/MeOH 9:1). The nitrile spot (

) should disappear; the amine-borane complex may appear as a streak.

-

-

Quench & Hydrolysis (Destruction of B-N Complex):

-

Cool the mixture to 0°C.

-

Carefully add Methanol (10 mL) dropwise. Caution: Vigorous

evolution. -

Add Conc. HCl (2 mL) dropwise.

-

Reflux the mixture for 1 hour. This step breaks the stable boron-amine coordinate bond.

-

-

Isolation:

-

Concentrate the solvent in vacuo to obtain a sticky solid.

-

Redissolve in minimal MeOH and add

to precipitate the amine hydrochloride salt. -

Filter and dry the white solid.

-

Analytical Validation (Self-Validating System)

Verify the product identity using the following markers. Absence of the nitrile peak is the primary success metric.

| Technique | Parameter | Expected Value | Interpretation |

| IR Spectroscopy | Absent (was ~2250 cm⁻¹) | Complete reduction of nitrile. | |

| IR Spectroscopy | 3300–3500 cm⁻¹ (Broad) | Presence of primary amine/ammonium. | |

| ¹H NMR (DMSO-d₆) | ~2.8–3.0 ppm (Triplet) | Methylene adjacent to amine. | |

| ¹H NMR (DMSO-d₆) | ~2.7 ppm (Triplet) | Benzylic methylene. | |

| ¹H NMR (DMSO-d₆) | Ar-H | 3 Signals (ABC system) | Confirmation of 1,3,4-substitution pattern. |

| HPLC | Purity | >98% | Single peak; no dimer (secondary amine) formed. |

Safety & Handling

-

Cyanide Hazard: While the starting material is a nitrile, ensure no strong acids are introduced before reduction to avoid HCN generation.

-

Borane (BMS): Pyrophoric and generates dimethyl sulfide (stench). Use a bleach trap for the vacuum pump exhaust to neutralize sulfur odors.

-

Hydrogen Gas: The initial phenol deprotonation generates stoichiometric

. Ensure adequate venting.

Alternative Protocol: Raney Nickel (Scalable)

Use this method only if Borane is unavailable or cost-prohibitive for large batches.

-

Catalyst: Raney Nickel (Active).

-

Solvent: Methanol saturated with Ammonia (

). Note: Ammonia is required to suppress secondary amine formation (dimerization). -

Pressure: 50 psi

. -

Temperature: Room Temperature (Strictly < 30°C).

-

Warning: Higher temperatures will cause dechlorination of the Ar-Cl bond.

Figure 2: Workflow for Raney Nickel hydrogenation. Note: Dry Raney Ni is pyrophoric.

References

-

Brown, H. C., & Choi, Y. M. (1982). The selective reduction of nitriles to primary amines with borane-dimethyl sulfide. Synthesis of functionalized amines.[1][2][3][4][5][6] Journal of Organic Chemistry, 47, 3153. Link

- Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press.

-

Gowda, D. C., et al. (2001). Chemoselective hydrogenation of aryl nitriles using Raney nickel.Indian Journal of Chemistry, 40B, 75. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.).[7] Springer. (Standard reference for hydride reduction mechanisms).

-

BenchChem. (2025).[4] Technical Guide to 4-Chloro-3-Methylphenethylamine.[4] (Analogous synthesis reference). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One-pot, chemoselective synthesis of secondary amines from aryl nitriles using a PdPt–Fe3O4 nanoparticle catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. WO2010100520A1 - A process for preparation of phenethylamine derivative - Google Patents [patents.google.com]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

Application Note: Protecting Group Strategies for Phenolic Hydroxyl in Nitrile Synthesis

Part 1: Strategic Overview & The "Incompatibility Paradox"

The Challenge

The synthesis of aryl nitriles (benzonitriles) from phenols or aryl halides is a cornerstone of medicinal chemistry. However, free phenolic hydroxyl groups (-OH) present a dual failure mode during cyanation reactions:

-

Catalyst Poisoning: In transition-metal-catalyzed cross-couplings (Pd/Ni), the acidic phenol (

) can protonate reactive intermediates or coordinate tightly to the metal center, quenching the catalytic cycle. -

Nucleophilic Competition: In classical nucleophilic substitutions (

) or cyanations using basic sources (KCN, NaCN), the phenol is rapidly deprotonated to a phenoxide. This phenoxide is electron-rich, deactivating the ring toward nucleophilic attack, or competing as a nucleophile itself.

The Solution Strategy

The ideal protecting group (PG) for this transformation must withstand nucleophilic attack (by

Critical Warning: Standard benzyl ether deprotection (Hydrogenolysis,

Part 2: Decision Matrix & Selection Guide

Comparative Analysis of Protecting Groups[1][2]

| PG Class | Specific PG | Stability: Basic Cyanide (KCN/NaCN) | Stability: Pd/Zn(CN)₂ | Deprotection Safety (Nitrile Compatible?) | Recommendation |

| Silyl | TMS | 🔴 Unstable | 🟡 Poor | 🟢 Excellent (Mild Acid/F⁻) | Avoid (Too labile) |

| Silyl | TBS | 🟡 Moderate | 🟢 Good | 🟢 Excellent (TBAF) | Standard (Use Zn(CN)₂) |

| Silyl | TIPS/TBDPS | 🟢 Good | 🟢 Excellent | 🟢 Excellent (TBAF) | Preferred (Steric bulk protects) |

| Ether | Methyl (Me) | 🟢 Excellent | 🟢 Excellent | 🔴 Difficult (Requires BBr₃ - risk to CN) | Avoid (Hard removal) |

| Ether | Benzyl (Bn) | 🟢 Excellent | 🟢 Excellent | 🟡 Moderate (Must use Lewis Acid, NOT H₂) | Use with Caution |

| Ether | PMB | 🟢 Excellent | 🟢 Excellent | 🟢 Excellent (Oxidative/DDQ) | Top Choice (Orthogonal) |

| Acetal | MOM/THP | 🟢 Excellent | 🟢 Excellent | 🟢 Good (Mild Acid) | Alternative |

| Ester | Ac/Bz | 🔴 Unstable (Nucleophilic attack) | 🟡 Poor | 🟡 Moderate | Avoid |

Logic Flow Visualization

The following decision tree illustrates the selection process based on the intended cyanation method.

Figure 1: Decision tree for selecting phenolic protecting groups based on cyanation reaction conditions.

Part 3: Detailed Protocols

Protocol A: The "Modern Standard" (Silyl Protection & Pd-Cyanation)

Context: This is the most reliable method for drug discovery. It uses Zinc Cyanide (

Step 1: TIPS Protection

-

Reagents: Phenolic substrate (1.0 equiv), TIPS-Cl (1.2 equiv), Imidazole (2.5 equiv), DCM (0.2 M).

-

Procedure:

-

Dissolve substrate and imidazole in dry DCM under

. -

Add TIPS-Cl dropwise at 0°C.

-

Warm to RT and stir until TLC indicates consumption of starting material (typically 2-4 h).

-

Self-Validating Check: Monitor disappearance of the broad -OH stretch (

) in IR.

-

-

Workup: Quench with sat.

. Extract with DCM. Wash with brine.[2] Dry (

Step 2: Pd-Catalyzed Cyanation[3]

-

Reagents: TIPS-protected Aryl Halide (1.0 equiv),

(0.6 equiv), -

Procedure:

-

Critical: Thoroughly degas DMF (sparge with Argon for 30 min).

kills the catalyst. -

Combine reagents in a sealed tube/vial under Argon.

-

Heat to 80-100°C for 4–12 h.

-

Self-Validating Check: Appearance of sharp nitrile stretch at

in IR.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with

(to chelate Zn salts) followed by brine.

Step 3: Deprotection (TBAF)

-

Reagents: Cyanated substrate, TBAF (1.0M in THF, 1.1 equiv).

-

Procedure:

-

Stir at 0°C to RT. Reaction is usually rapid (< 1 h).

-

Warning: Avoid aqueous base workup if the nitrile is electron-deficient (risk of hydrolysis).

-

Purification: Flash column chromatography.

-

Protocol B: The "Robust Route" (PMB Protection & Oxidative Cleavage)

Context: Used when the cyanation conditions are harsh (e.g., Rosenmund-von Braun with CuCN at >150°C) or when silyl groups are too labile. PMB is removed oxidatively, leaving the nitrile untouched.

Step 1: PMB Protection[4][5][6][7]

-

Reagents: Phenol, PMB-Cl (1.2 equiv),

(2.0 equiv), DMF or Acetone. -

Procedure: Heat at 60°C until conversion is complete.

Step 2: Cyanation (Method of Choice)

-

Perform cyanation (e.g., CuCN/DMF/Reflux or Pd-catalyzed).[8] PMB is stable to these conditions.

Step 3: Oxidative Deprotection (DDQ)

-

Reagents: PMB-protected Nitrile (1.0 equiv), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 equiv), DCM:Water (18:1 v/v).

-

Mechanism: DDQ oxidizes the electron-rich PMB ring to an oxocarbenium ion, which is hydrolyzed by water. The electron-poor nitrile ring is unaffected.

-

Procedure:

-

Dissolve substrate in DCM/Water mixture.

-

Add DDQ at 0°C. The mixture often turns deep green/red (charge transfer complex).

-

Stir at RT for 1–4 h.

-

Self-Validating Check: The mixture will precipitate DDQ-H2 (hydroquinone). TLC should show a more polar spot (free phenol).

-

-

Workup: Filter off precipitate. Wash organic layer with sat.

(removes acidic byproducts) and brine.

Part 4: Troubleshooting & Self-Validating Systems

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Loss of Silyl Group during Cyanation | Reaction medium too basic (e.g., using KCN in MeOH). | Switch to |

| Nitrile Hydrolysis (Amide formation) | Acidic/Basic workup too harsh or prolonged. | Use buffered quench (pH 7). Avoid strong acids during deprotection. |

| Reduction of Nitrile to Amine | Used | STOP. Use |

| No Reaction (Cyanation) | Catalyst poisoning by free phenol (incomplete protection). | Verify 100% protection via NMR before starting cyanation. |

The "Self-Validating" Workflow

To ensure scientific integrity, every intermediate must pass these checkpoints:

-

The "2200" Check: After cyanation, IR must show a peak at

. If absent, the reaction failed. If broad/shifted ( -

The "Broad Peak" Check: After deprotection, the sharp -OH peak (

non-H-bonded or -

The "Aromatic Region" Check (NMR):

-

PMB Removal: Disappearance of the characteristic AB quartet (

) and methoxy singlet ( -

TIPS Removal: Disappearance of the bulky aliphatic multiplet (

).

-

Part 5: References

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014. (The authoritative text on PG stability and cleavage).

-

Cohen, D. T.; Buchwald, S. L. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angew. Chem. Int. Ed.2013 , 52, 10035–10039.[8] Link (Establishes Zn(CN)2 as the neutral standard).

-

Yonemitsu, O. et al. "DDQ Oxidative Deprotection of PMB Ethers." Tetrahedron Lett.[4]1982 , 23, 881. (Foundational protocol for oxidative cleavage).[9]

-

Congreve, M. S. et al. "Selective Cleavage of Benzyl Ethers using Boron Trichloride."[10] Synlett1993 , 663-664.[10][11] Link (Alternative to hydrogenolysis for benzyl groups).

-

Zahim, S. et al. "Copper-Catalyzed Cyanation of Alkenyl Iodides." Org.[12][3][6][13][14] Synth.2016 , 93, 163. Link (Demonstrates compatibility of silyl ethers with metal-catalyzed cyanation).

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. chem.iitb.ac.in [chem.iitb.ac.in]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis in Nitrile Synthesis

Current Status: Online Operator: Senior Application Scientist Ticket ID: NITRILE-HYD-001

Core Directive & Scientific Rationale

Welcome to the Nitrile Synthesis Support Hub.

You are likely here because your nitrile synthesis yielded an amide impurity, a carboxylic acid byproduct, or a stalled reaction. In nitrile synthesis, water is the enemy. The cyano group (

This guide provides a self-validating system to eliminate hydrolysis pathways at three critical control points: Solvent Integrity , Reaction Conditions , and Workup/Isolation .

The Hydrolysis Mechanism (The Enemy)

Understanding the competitor pathway is the first step to prevention. The diagram below illustrates how water intercepts your synthesis.

Figure 1: The Hydrolysis Cascade. Note that the conversion of Nitrile to Amide is often the rate-determining step in unwanted side reactions.

Module 1: Reagent & Solvent Integrity

User Query: "I used 'dry' DMSO, but I still see amide peaks in my NMR. Why?"

Root Cause: Polar aprotic solvents (DMSO, DMF, DMAc) are aggressively hygroscopic. "Dry" solvent from a bottle opened yesterday is likely wet today. Water content >0.1% can catalyze hydrolysis at elevated temperatures.

Solvent Quality Standards Table

| Solvent | Max Water Content (ppm) | Drying Method | Storage Protocol |

| DMSO | < 50 ppm | Distillation over | Store over activated 4Å sieves under Ar/ |

| DMF | < 100 ppm | Distillation over | Store over activated 4Å sieves; avoid light. |

| Acetonitrile | < 100 ppm | Distillation over | Store over 3Å sieves. |

| Ethanol | N/A (Avoid) | DO NOT USE for sensitive nitriles | Use anhydrous t-Amyl alcohol if protic solvent required. |

Troubleshooting Protocol: Solvent Drying

-

Activate Sieves: Heat 3Å/4Å molecular sieves to 300°C under high vacuum for 12 hours.

-

Static Drying: Add 10% w/v activated sieves to the solvent bottle. Let stand for 24 hours before use.

-

Validation: If Karl Fischer titration is unavailable, add a granule of iodine; if the color persists (in non-halogenated solvents), it is relatively dry. For DMSO/DMF, run a blank NMR; water appears as a distinct peak (3.3 ppm in DMSO-

) [1].

Module 2: Reaction Optimization

User Query: "My amide dehydration reaction stalls. Should I increase the temperature?"

Technical Insight: Increasing temperature often accelerates hydrolysis (amide formation) faster than dehydration. Instead of heat, switch to a Chemical Scavenger or a Phase Transfer system.

Method A: Nucleophilic Substitution ( )

Best for: Alkyl halides

The Risk: Aqueous cyanide salts (KCN/NaCN) introduce water. The Fix: Use Phase Transfer Catalysis (PTC) or Anhydrous Reagents .

-

Protocol Option 1 (PTC): Use catalytic Tetrabutylammonium bromide (TBAB) in a biphasic system (Water/DCM). The cyanide reacts in the organic phase, but the bulk water remains separate, reducing hydrolysis risk [2].

-

Protocol Option 2 (Anhydrous): Use Trimethylsilyl Cyanide (TMSCN) .

Method B: Amide Dehydration

Best for: Primary Amides

The Risk: The water byproduct (

-

Reagent Choice:

-

Trifluoroacetic Anhydride (TFAA) / Pyridine: Excellent for acid-sensitive substrates. Converts amide to trifluoroacetate intermediate, which eliminates to nitrile.

-

Burgess Reagent: Mild, neutral conditions.[11] Ideal for substrates with other hydrolyzable groups (esters, lactones) [3].

-

Lipshutz Protocol (Pd-Catalysis): Uses a "sacrificial" nitrile (e.g., fluoroacetonitrile) which reacts with the water byproduct, driving the equilibrium forward without harsh drying agents [4].[4]

-

Module 3: Workup & Isolation (The Danger Zone)

User Query: "The reaction was clean, but the amide appeared after workup. What happened?"

Root Cause: Quenching an anhydrous reaction with strong acid or base generates heat and pH extremes—perfect conditions for rapid hydrolysis.

Protocol: Neutral Quenching

Goal: Stop the reaction without triggering hydrolysis.

-

Cool Down: Cool reaction mixture to 0°C.

-

Buffer Quench: Instead of 1M HCl or NaOH, use Saturated Ammonium Chloride (

) or Phosphate Buffer (pH 7) . -

Non-Aqueous Quench (For extreme sensitivity): Add solid Sodium Sulfate decahydrate (

) or simply dilute with dry Diethyl Ether/EtOAc and filter off solid reagents.

Protocol: Removing High-Boiling Solvents (DMSO/DMF)

Goal: Remove solvent without prolonged heating (which causes hydrolysis).

-

Dilution: Dilute reaction mixture 10x with Ethyl Acetate or Ether.

-

Wash: Wash organic layer 3x with Ice-Cold Water (keeps hydrolysis slow) or 5% LiCl solution (increases partition coefficient of DMF into aqueous phase) [5].

-

Lyophilization: If the product is solid, freeze-drying from t-Butanol is a gentle alternative to rotary evaporation at high heat.

Troubleshooting Matrix

| Symptom | Diagnosis | Corrective Action |

| Amide peak in NMR | Incomplete dehydration OR Re-hydrolysis | 1. Check solvent water content.2.[12][13][14] Switch to TFAA/Pyridine (irreversible).3. Use neutral quench. |

| Acid peak in NMR | Over-hydrolysis | 1. Reduce reaction temperature.2. Avoid aqueous strong base workups.3. Shorten reaction time. |

| Low Yield (Stalled) | Equilibrium issue | 1. Add molecular sieves into the reaction flask.2. Use "Sacrificial Nitrile" method (Lipshutz). |

| Product decomposes on column | Silica acidity | Add 1% Triethylamine to the eluent to neutralize silica acidity. |

Detailed Protocol: Hydrolysis-Resistant Synthesis

Objective: Synthesis of 4-Chlorobenzonitrile via Dehydration of 4-Chlorobenzamide. Method: TFAA/Pyridine Dehydration (Irreversible Water Sequestration).

Reagents

-

4-Chlorobenzamide (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

-

Pyridine (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous, solvent)

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add 4-Chlorobenzamide and anhydrous DCM (

concentration). -

Base Addition: Add Pyridine via syringe. Cool mixture to 0°C in an ice bath.

-

Dehydration: Add TFAA dropwise over 10 minutes. Note: Exothermic.

-

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temp. Monitor by TLC.[12]

-

Quench (Critical): Pour reaction mixture into ice-cold saturated

. Do not use strong acid. -

Extraction: Extract with DCM (2x). Wash combined organics with 0.1 M HCl (cold, rapid wash to remove pyridine)

Saturated -

Drying: Dry over anhydrous

, filter, and concentrate at

Figure 2: Process Flow for Anhydrous Amide Dehydration.

References

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[15] Chem., vol. 62, no. 21, 1997, pp. 7512–7515. Link

-

Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc., vol. 93, no. 1, 1971, pp. 195–199. Link

-

Burgess, E. M., et al. "Thermal reactions of alkyl N-carbomethoxysulfamate esters." J. Org.[15] Chem., vol. 38, no. 1, 1973, pp. 26–31. Link

-

Lipshutz, B. H., et al. "Dehydration of Primary Amides to Nitriles under Mild Conditions Mediated by a Palladium Catalyst." Org.[12][13] Lett., vol. 25, no. 7, 2023. Link

-

Delhaye, L., et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[16] Org.[12][13] Process Res. Dev., vol. 11, no. 2, 2007, pp. 160–164. Link

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. Synthesis of Nitrile [en.highfine.com]

- 12. reddit.com [reddit.com]

- 13. chem.rochester.edu [chem.rochester.edu]

- 14. echemi.com [echemi.com]

- 15. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 16. Workup [chem.rochester.edu]

Technical Support Center: Solubility & Handling of Chlorinated Hydroxyphenylacetonitriles

[1]

Executive Technical Overview

Chlorinated hydroxyphenylacetonitriles (e.g., 3,5-dichloro-4-hydroxyphenylacetonitrile ) represent a challenging class of intermediates.[1] Unlike their benzonitrile analogs (such as Chloroxynil), the presence of a methylene spacer (

Why this matters for solubility:

-

pKa Shift: The electron-withdrawing effect of the nitrile is inductive rather than resonant. Consequently, the phenolic hydroxyl is less acidic (pKa

7.5–8.[1]5) compared to chloroxynil (pKa -

Lipophilicity: The chlorine substituents drastically increase

(partition coefficient), making these compounds sparingly soluble in water but highly soluble in polar aprotic solvents.[1] -

Crystallization Behavior: These compounds often exhibit low melting points (50–110 °C), leading to frequent "oiling out" (liquid-liquid phase separation) during purification instead of clean crystallization.[1]

Solubility Data & Solvent Compatibility

The following data summarizes the solubility profile for 3,5-dichloro-4-hydroxyphenylacetonitrile and its analogs.

| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Recommended for stock solutions.[1] Stable at RT.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | Good | Good for HPLC mobile phases; potential solubility drop at low T. |

| Alcohols | Ethanol, Methanol | Good | Solubility is T-dependent.[1] Excellent for recrystallization.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for extraction from acidified aqueous phases. |

| Aqueous (Acidic) | 0.1 M HCl / Water | Insoluble (<0.1 mg/mL) | Compound exists in protonated, neutral form.[1] |

| Aqueous (Basic) | 0.1 M NaOH / Carbonate | Soluble | Forms the phenolate anion. Caution: Hydrolysis risk.[1] |

Troubleshooting Hub (Q&A)

Issue 1: "I added the compound to PBS (pH 7.4), but it remains a suspension. Why?"

Diagnosis: The pH is insufficient to ionize the phenol. Explanation: Unlike 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil), which ionizes at pH 4, the phenylacetonitrile analogs have a pKa closer to 8.0 due to the insulating methylene group.[1] At pH 7.4, the compound exists primarily in its neutral, insoluble form.[1]

Solution:

-

Adjust pH: Increase the pH to > 9.0 using dilute NaOH or

to drive formation of the soluble phenolate anion. -

Co-solvent: If physiological pH is mandatory, add a water-miscible co-solvent.[1] A mixture of 5–10% DMSO in the buffer often solubilizes the neutral species through the "solvency effect."

Issue 2: "My product 'oiled out' during recrystallization from hot ethanol/water. How do I fix this?"

Diagnosis: The solution exceeded the "oiling limit" (liquid-liquid phase separation boundary) before reaching the crystallization boundary. Explanation: Chlorinated aromatics with low melting points often form a second liquid phase when the anti-solvent (water) concentration is too high or the cooling is too rapid. This "oil" traps impurities and prevents crystal lattice formation.[1]

Protocol: The "Slow-Drip" Anti-Solvent Method

-

Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 50–60 °C).

-

Do NOT pour cold water in.[1] Instead, add warm water dropwise with vigorous stirring.

-

Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Add a few drops of Ethanol to clear the solution again.

-

Seed the solution with a tiny crystal of pure product (if available) or scratch the glass.[2]

-

Allow to cool to room temperature slowly (wrap the flask in a towel to insulate).

Issue 3: "I see degradation peaks in my HPLC after storing the stock solution."

Diagnosis: Hydrolysis of the nitrile group.

Explanation:

While the phenyl ring is stable, the acetonitrile group (

Prevention:

-

Avoid: Long-term storage in basic aqueous solutions (pH > 10).

-

Preferred Storage: Store stock solutions in anhydrous DMSO or Acetonitrile at -20 °C.

-

Check: If a new peak appears at a slightly lower retention time (more polar), it is likely the amide hydrolysis product.[1]

Visualized Workflows

Diagram 1: Solubility Decision Tree

This logic flow guides you to the correct solvent system based on your application.

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Diagram 2: pH-Dependent Speciation

Understanding the ionization state is critical for aqueous handling.[1]

Caption: The solubility switch. At pH < pKa, the neutral lipophilic form dominates.[1] At pH > pKa, the soluble anionic form dominates.[1]

Experimental Protocol: Solubility Screening

Objective: To determine the precise solubility limit of a specific chlorinated hydroxyphenylacetonitrile derivative in a target buffer.

Materials:

-

UV-Vis Spectrophotometer (or HPLC)[1]

-

0.1 M NaOH, 0.1 M HCl[1]

-

Syringe filters (0.22 µm, PTFE or Nylon)[1]

Procedure:

-

Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO to create a clear 10 mg/mL reference stock.

-

Spike Test: Add 10 µL of stock to 990 µL of your target buffer (e.g., PBS pH 7.4).

-

Observation: Vortex for 30 seconds. If the solution turns turbid, solubility is < 100 µg/mL.[1]

-

-

Saturation Method (for exact values):

-

Add excess solid compound (~5 mg) to 1 mL of buffer.

-

Vortex and incubate at 25 °C for 24 hours.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Filter the supernatant.[2]

-

Dilute the supernatant 1:10 in Methanol (to ensure the dissolved compound stays in solution during analysis).

-

Measure Absorbance at

(typically 280–290 nm) and calculate concentration against a standard curve prepared from the DMSO stock.

-

References

-

BenchChem. Navigating the Challenges of Chloroxynil Formulation: A Technical Guide to Solubility and Stability. (Provides comparative data for the benzonitrile analogs).

-

Aktaş, A. H., et al. Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Acta Chim.[1] Slov. 2006.[1] (Establishes pKa shifts in organic-aqueous mixtures).

-

PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde (Precursor/Analog Data). National Library of Medicine.[1]

-

ChemSrc. 4-Hydroxyphenylacetonitrile Physicochemical Properties. (Base structure data).

-

Dalian Institute of Chemical Physics. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles. (Synthesis and handling conditions).[3][5][6]

Sources

- 1. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

minimizing byproduct formation in benzyl cyanide synthesis

Welcome to the dedicated technical support center for the synthesis of benzyl cyanide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot and refine your experimental work.

Introduction: The Challenge of Selectivity

The synthesis of benzyl cyanide, most commonly via the nucleophilic substitution of a benzyl halide with a cyanide salt, is a cornerstone reaction in organic synthesis. While seemingly straightforward, the reaction is often plagued by the formation of byproducts that can complicate purification, reduce yields, and impact the quality of the final product. This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the synthesis of benzyl cyanide.

Q1: What are the primary byproducts I should be aware of when synthesizing benzyl cyanide?

A1: The most prevalent byproducts are benzyl isocyanide, phenylacetic acid, and dibenzyl ether. The formation of these impurities is a direct consequence of the reaction conditions and the nature of the reactants.[1]

Q2: How does the choice of cyanide salt affect the formation of benzyl isocyanide?

A2: The choice of cyanide salt is critical. Alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN) are ionic and exist as free cyanide ions in solution. This favors the nucleophilic attack by the carbon atom of the cyanide ion, leading to the desired benzyl cyanide. In contrast, heavy metal cyanides like silver cyanide (AgCN) have a more covalent character, which promotes attack by the nitrogen atom, resulting in the formation of benzyl isocyanide.[1][2]

Q3: What is the role of the solvent in minimizing byproduct formation?

A3: The solvent plays a crucial role in solvating the ions and influencing the reaction pathway. Polar aprotic solvents like DMSO or DMF are excellent choices as they effectively solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic. This enhances the rate of the desired SN2 reaction. Protic solvents, on a relative basis, can solvate the carbon end of the cyanide ion through hydrogen bonding, which can increase the propensity for the nitrogen to act as the nucleophile, leading to isocyanide formation.[1][2]

Q4: Can the reaction temperature be used to control byproduct formation?

A4: Yes, temperature control is essential. Higher temperatures can favor elimination reactions, especially if the benzyl halide is sterically hindered or if a strong base is present. Additionally, elevated temperatures during workup, particularly in the presence of acid or base, can lead to the hydrolysis of the newly formed benzyl cyanide to phenylacetic acid.[1][3] It is also important to control the initial mixing of reactants as the reaction can be exothermic.[1][4]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.

Issue 1: Low Yield of Benzyl Cyanide

Possible Causes:

-

Incomplete Reaction: The reaction may not have gone to completion due to poor solubility of the cyanide salt, insufficient reaction time, or low temperature.

-

Competing Side Reactions: Significant formation of byproducts such as benzyl isocyanide or products from elimination reactions will naturally lower the yield of the desired product.

-

Impure Starting Materials: The presence of impurities in the benzyl halide can interfere with the reaction.[1][5]

Solutions:

-

Enhance Cyanide Solubility and Reactivity:

-

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly recommended. The PTC transports the cyanide anion from the aqueous or solid phase into the organic phase where the benzyl halide resides, dramatically increasing the reaction rate.[1][2][6][7]

-

Solvent Choice: As mentioned in the FAQs, using a polar aprotic solvent like DMSO can improve the solubility and nucleophilicity of the cyanide salt.[1]

-

-

Optimize Reaction Conditions:

-

Temperature: While avoiding excessively high temperatures, ensure the reaction is maintained at a temperature that allows for a reasonable reaction rate. This is often achieved by gentle refluxing.[4][5]

-

Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion before initiating workup.

-

-

Purify Starting Materials:

-

Distill the benzyl halide before use to remove any non-volatile impurities.[1]

-

Issue 2: Significant Formation of Benzyl Isocyanide (Unpleasant Odor)

Causality: The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom. Formation of the isocyanide (R-NC) occurs when the nitrogen atom acts as the nucleophile. This is favored by conditions that promote an SN1-type mechanism or the use of more covalent metal cyanides.[1][2]

Mitigation Strategies:

-

Choice of Cyanide Salt: Strictly use ionic cyanides like NaCN or KCN. Avoid AgCN.[1][2]

-

Solvent Selection: Employ polar aprotic solvents (DMSO, DMF, acetone) to favor the SN2 pathway and ensure the carbon atom of the cyanide is the more accessible nucleophilic site.[1][2]

-

Maintain SN2 Conditions: Use a primary benzyl halide and avoid conditions that could promote the formation of a carbocation intermediate.[8]

Post-Synthesis Removal of Benzyl Isocyanide: